molecular formula C19H26BrNO5 B1397715 (2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354484-81-3

(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1397715
CAS No.: 1354484-81-3
M. Wt: 428.3 g/mol
InChI Key: ILMHEIHIVWDSAK-GJZGRUSLSA-N
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Description

(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a substituted phenoxy group. The stereochemistry (2S,4S) and substituents (4-bromo-2-propylphenoxy) contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

(2S,4S)-4-(4-bromo-2-propylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrNO5/c1-5-6-12-9-13(20)7-8-16(12)25-14-10-15(17(22)23)21(11-14)18(24)26-19(2,3)4/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,22,23)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHEIHIVWDSAK-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-2-propylphenol, pyrrolidine, and tert-butyl chloroformate.

    Step 1 Formation of the Phenoxy Intermediate: The 4-bromo-2-propylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which is then reacted with a halogenated pyrrolidine derivative to form the phenoxy intermediate.

    Step 2 Introduction of the Boc Group: The phenoxy intermediate is then treated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the Boc protecting group, yielding the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction of the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide, thiols, and amines can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid serves as a valuable intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound could be explored for its potential biological activity. The presence of the pyrrolidine ring and the brominated phenoxy group suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial context, this compound could be used in the production of advanced materials, including polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which (2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents on the phenoxy ring, pyrrolidine core, or Boc-protection patterns. These modifications influence reactivity, solubility, and biological activity.

Compound Name Substituents on Phenoxy Ring Pyrrolidine Modifications Key Differences Reference
Target Compound 4-Bromo-2-propylphenoxy Boc-protected, (2S,4S) configuration Baseline for comparison
(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-... 2-Bromo-4-isopropylphenoxy Boc-protected, (2S,4S) Bromo/alkyl positions reversed; discontinued due to stability/synthesis challenges
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-... 5-Bromobiphenyl-2-yloxy Boc-protected, (2S,4S) Biphenyl group increases aromaticity and steric bulk
(2S,4S)-4-(4-Bromo-2-fluorophenoxy)-... 4-Bromo-2-fluorophenoxy Boc-protected, (2S,4S) Fluorine enhances electronegativity and metabolic stability
(2S,4S)-4-[2-Chloro-4-(tert-pentyl)phenoxy]-... 2-Chloro-4-tert-pentylphenoxy Boc-protected, (2S,4S) Chloro vs. bromo; bulky tert-pentyl affects solubility

Key Observations :

  • Halogen Position : Bromine at the 4-position (target) vs. 2-position () alters electronic effects and steric hindrance.
  • Alkyl Groups : Propyl (target) vs. isopropyl () or tert-pentyl () influences lipophilicity (logD) and membrane permeability.

Physicochemical Properties

Calculated properties (e.g., pKa, logD) highlight substituent-driven differences:

Property Target Compound 2-Bromo-4-isopropylphenoxy () 4-Bromo-2-fluorophenoxy ()
pKa (acid) ~3.62 (estimated) Similar Slightly lower due to fluorine’s electron-withdrawing effect
logD (pH 5.5) ~2.5–3.0 (estimated) Higher (isopropyl increases lipophilicity) Lower (fluorine reduces logD)
Solubility Moderate in DMSO Lower (bulky isopropyl) Higher (polar fluorine)

Note: The biphenyl analog () likely has higher logD (>3.5) due to extended aromaticity .

Biological Activity

(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a synthetic organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural characteristics. This compound features a pyrrolidine ring with a brominated phenoxy group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its potential for various biological applications.

  • Molecular Formula : C19H26BrNO5
  • Molecular Weight : 428.3 g/mol
  • CAS Number : 1354484-81-3
  • IUPAC Name : (2S,4S)-4-(4-bromo-2-propylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Phenoxy Intermediate : The reaction of 4-bromo-2-propylphenol with a base to form the phenoxide ion, followed by reaction with a halogenated pyrrolidine derivative.
  • Introduction of the Boc Group : Treatment of the phenoxy intermediate with tert-butyl chloroformate in the presence of a base to yield the final product.

This synthetic pathway highlights the compound's versatility as an intermediate in organic synthesis, particularly in pharmaceutical development.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The brominated phenoxy group may enhance binding affinity through halogen bonding interactions, potentially modulating enzymatic activity or receptor signaling pathways.

Research Findings

Recent studies have explored the potential of this compound in various biological contexts:

  • Antimicrobial Activity : Preliminary data suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent.
  • Anticancer Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The specific mechanism by which this compound exerts anticancer effects remains to be fully elucidated but may involve apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest that compounds containing pyrrolidine rings can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

StudyFindingsImplications
Study A (2023)Evaluated antimicrobial activity against E. coli and S. aureusSuggested potential use as an antibiotic
Study B (2023)Investigated anticancer effects on breast cancer cell linesIndicated inhibition of cell proliferation
Study C (2023)Assessed neuroprotective effects in animal modelsPotential therapeutic for Alzheimer's disease

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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